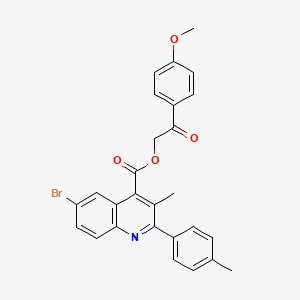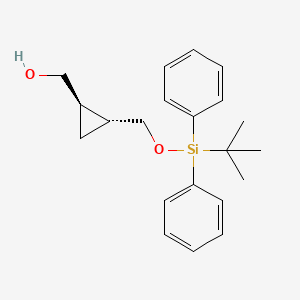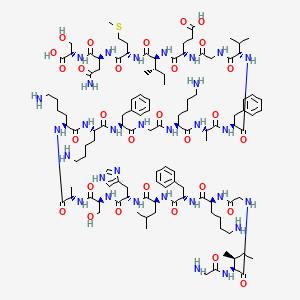![molecular formula C16H13FN4OS B12043345 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide: , also known by its chemical formula C17H15FN4O2S , is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes
The synthetic route for this compound involves the condensation of 1H-benzimidazole-2-thiol with 3-fluorobenzaldehyde followed by hydrazinolysis. The reaction proceeds as follows:
-
Condensation Step:
- The reaction typically occurs in a suitable solvent (e.g., ethanol or DMF) at an elevated temperature.
- The product is then isolated and purified.
1H-benzimidazole-2-thiol: reacts with to form the desired hydrazone intermediate.
-
Hydrazinolysis Step:
- The hydrazone intermediate is treated with hydrazine hydrate to yield the final compound.
- The reaction conditions are optimized to ensure high yield and purity.
Industrial Production Methods
While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at the aromatic ring or other sites are possible.
Common Reagents and Conditions
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various halogenating agents (e.g., , , or ).
Major Products
- Oxidation may yield sulfone derivatives .
- Reduction could lead to amine derivatives .
- Substitution reactions may produce halogenated compounds .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for antitumor or antimicrobial properties.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While no direct analogs exist, compounds with similar functional groups or scaffolds include:
2-(1-ethyl-1H-benzimidazol-2-ylsulfanyl)-acetic acid (4-Cl-benzylidene)-hydrazide: .
Bis-(1H-benzimidazol-2-yl)-methanone: , which serves as a fluorescent probe for detecting phosgene .
Properties
Molecular Formula |
C16H13FN4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13FN4OS/c17-12-5-3-4-11(8-12)9-18-21-15(22)10-23-16-19-13-6-1-2-7-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
XKBUWRODOQCXNY-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12043303.png)
![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)

![4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043309.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)



